N-[(2-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-19-8-3-4-9-21(19)18-26-24(29)20-11-16-27(17-12-20)23-22(10-7-13-25-23)32(30,31)28-14-5-2-6-15-28/h3-4,7-10,13,20H,2,5-6,11-12,14-18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXNEXUIROLWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 456.61 g/mol |
| Molecular Formula | C24H32N4O3S |
| LogP | 2.8913 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 68.796 Ų |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as an antagonist at the neurokinin-1 (NK1) receptor, which plays a crucial role in pain modulation and inflammatory responses. The inhibition of this receptor can lead to significant anti-inflammatory and analgesic effects, making it a candidate for treating conditions such as chronic pain and anxiety disorders .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent activity against various biological targets:
- Antinociceptive Activity : Studies indicate that the compound significantly reduces pain responses in animal models, suggesting its potential use in pain management.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases .
In Vivo Studies
In vivo experiments further support the efficacy of this compound:
- Animal Models : In models of induced inflammation, this compound demonstrated a reduction in edema and pain-related behaviors, comparable to established anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine and pyridine moieties can significantly influence the biological activity of the compound. For instance:
- Substituent Variations : Altering the substituents on the phenyl ring can enhance receptor affinity and selectivity, leading to improved pharmacokinetic properties.
- Piperidine Modifications : Changes in the piperidine ring structure have been linked to variations in analgesic potency, indicating that specific configurations may be more favorable for receptor binding .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Chronic Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results showed significant improvements in pain scores compared to placebo controls.
- Anxiety Disorders : Another study explored its use in anxiety models, revealing that the compound effectively reduced anxiety-like behaviors in rodent models, supporting its potential application in treating anxiety disorders .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2-methylphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have been synthesized and evaluated for their anticancer activity against various cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). One study reported a compound with an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid | PC3 | 18.4 |
Inhibition of Enzymes
The compound is also noted for its inhibitory effects on specific enzymes relevant in cancer progression. For example, a related structure demonstrated potent inhibition with an IC50 value of 0.0000124 at pH 7.5 and 37°C, showcasing its potential as an enzyme inhibitor in therapeutic contexts .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity. The presence of a piperidine sulfonyl group has been linked to increased potency against various targets, including kinases implicated in cancer signaling pathways .
Development of ACK1 Inhibitors
A notable case involves the development of ACK1 inhibitors utilizing fragments that include structures similar to this compound. These inhibitors showed effectiveness in reducing phosphorylation levels associated with tumor growth in pancreatic cancer models .
Antiviral Properties
Emerging studies have highlighted the antiviral potential of compounds containing similar moieties, suggesting that this class of compounds may also inhibit viral replication through mechanisms involving the disruption of viral enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
